molecular formula C21H29N5O3S B11250338 4-(2-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine

4-(2-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine

Cat. No.: B11250338
M. Wt: 431.6 g/mol
InChI Key: GRRVUNIMUJIJPH-UHFFFAOYSA-N
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Description

4-{2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrimidine core, which is further substituted with a piperazine moiety linked to a dimethylbenzenesulfonyl group. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The process may include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using halogenated intermediates.

    Attachment of the Dimethylbenzenesulfonyl Group: This step involves sulfonylation reactions, where the piperazine derivative reacts with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Morpholine Ring: The final step includes the cyclization of the intermediate to form the morpholine ring, which can be facilitated by heating under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or morpholine rings can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-{2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the piperazine and morpholine rings can enhance the compound’s binding affinity and selectivity for certain biological targets, modulating various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-{2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE
  • 2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE
  • 4-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-OXOBUTANOIC ACID

Uniqueness

The uniqueness of 4-{2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and morpholine groups enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Properties

Molecular Formula

C21H29N5O3S

Molecular Weight

431.6 g/mol

IUPAC Name

4-[2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C21H29N5O3S/c1-16-4-5-17(2)19(14-16)30(27,28)26-8-6-25(7-9-26)21-22-18(3)15-20(23-21)24-10-12-29-13-11-24/h4-5,14-15H,6-13H2,1-3H3

InChI Key

GRRVUNIMUJIJPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C

Origin of Product

United States

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